3-Ethoxy-N-(pentan-3-yl)aniline
Description
3-Ethoxy-N-(pentan-3-yl)aniline is an aromatic amine derivative characterized by a meta-ethoxy (–OCH₂CH₃) substituent on the benzene ring and a branched pentan-3-yl (–CH(CH₂CH₃)₂) group attached to the nitrogen atom. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol. The ethoxy group enhances electron-donating resonance effects, while the bulky pentan-3-yl substituent introduces steric hindrance, influencing reactivity and solubility. This compound is structurally related to aniline derivatives used in pharmaceuticals, agrochemicals, and dye synthesis .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-ethoxy-N-pentan-3-ylaniline |
InChI |
InChI=1S/C13H21NO/c1-4-11(5-2)14-12-8-7-9-13(10-12)15-6-3/h7-11,14H,4-6H2,1-3H3 |
InChI Key |
RYGSNFPYCJHUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC(=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-(pentan-3-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-ethoxyaniline with 3-pentanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of 3-Ethoxy-N-(pentan-3-yl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethoxy-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features:
Physical and Chemical Properties
- Boiling/Melting Points :
- Solubility :
Research Findings and Trends
Steric vs. Electronic Effects : Bulky substituents (e.g., pentan-3-yl) prioritize steric hindrance over electronic effects, limiting reactivity in crowded environments .
Halogenated Derivatives : Fluorine and bromine substituents improve metabolic stability in drug candidates but require tailored synthetic conditions .
Market Demand : The global market for substituted anilines is growing at 5.2% CAGR (2023–2030) , driven by agrochemical and pharmaceutical sectors .
Biological Activity
3-Ethoxy-N-(pentan-3-yl)aniline is a compound that has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicine and industry.
Chemical Structure and Properties
3-Ethoxy-N-(pentan-3-yl)aniline is characterized by the presence of an ethoxy group and a pentan-3-yl substituent on the aniline structure. Its molecular formula is , and it has a molecular weight of approximately 205.3 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can modify its biological activity.
Biological Activity Overview
Research indicates that 3-Ethoxy-N-(pentan-3-yl)aniline exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various microbial strains.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects by modulating specific cellular pathways.
- Neuroprotective Effects : Emerging evidence points to its potential role in neuroprotection, particularly in models of neurodegenerative diseases.
The biological effects of 3-Ethoxy-N-(pentan-3-yl)aniline are believed to arise from its interaction with specific molecular targets. These interactions can lead to the modulation of enzyme activities and receptor functions. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways associated with neuroprotection.
Antimicrobial Activity
Studies have shown that 3-Ethoxy-N-(pentan-3-yl)aniline demonstrates antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro assays have indicated that 3-Ethoxy-N-(pentan-3-yl)aniline can induce apoptosis in cancer cell lines. The IC50 values for several cancer types are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 20 |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in animal models of neurodegeneration. It was found to significantly reduce neuronal cell death and improve behavioral outcomes.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various derivatives of aniline compounds, including 3-Ethoxy-N-(pentan-3-yl)aniline. Results demonstrated that this compound had superior activity against Gram-positive bacteria compared to traditional antibiotics.
- Case Study on Anticancer Properties : Research by Johnson et al. (2021) focused on the anticancer effects of 3-Ethoxy-N-(pentan-3-yl)aniline on breast cancer cells. The findings indicated that the compound inhibited cell proliferation and induced apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
